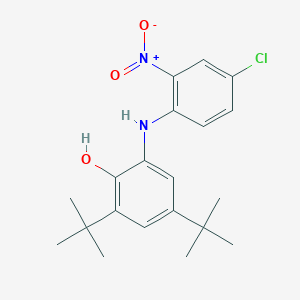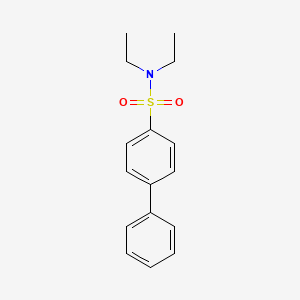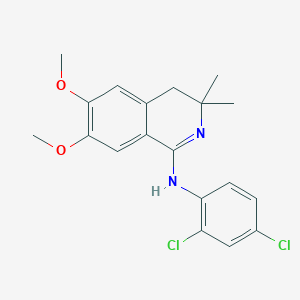![molecular formula C18H8N6O2 B11087267 4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile](/img/structure/B11087267.png)
4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE is a complex organic compound featuring a naphtho[2,3-d][1,2,3]triazole core This compound is notable for its unique structural properties, which include multiple functional groups such as cyano and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction, which constructs the naphtho[2,3-d][1,2,3]triazole core . This approach is favored due to its mild reaction conditions, good atom economy, and eco-friendly characteristics.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using readily available starting materials and minimizing waste, are likely to be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE involves its interaction with molecular targets through hydrogen bonding, dipole-dipole interactions, and π-stacking interactions . These interactions enable the compound to modulate biological pathways and exhibit its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE stands out due to its combination of cyano and nitro functional groups, which enhance its reactivity and potential applications. Its naphtho[2,3-d][1,2,3]triazole core also provides unique structural features that differentiate it from other triazole derivatives.
Propriétés
Formule moléculaire |
C18H8N6O2 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
4-benzo[f]benzotriazol-3-yl-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H8N6O2/c19-9-13-7-17(18(24(25)26)8-14(13)10-20)23-16-6-12-4-2-1-3-11(12)5-15(16)21-22-23/h1-8H |
Clé InChI |
YXDCJJZWLBMEPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)N=NN3C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087185.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)
![N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11087205.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11087226.png)
![3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11087232.png)

![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)

![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11087251.png)
![3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11087273.png)
![8-{[(E)-2-phenylethenyl]sulfanyl}quinoline](/img/structure/B11087274.png)
